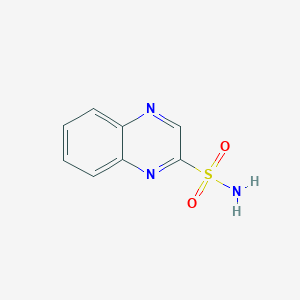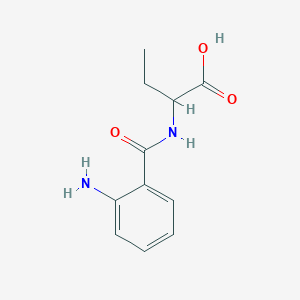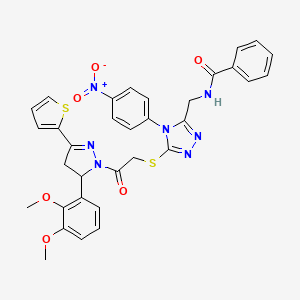
喹喔啉-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline-2-sulfonamide is a nitrogen-containing heterocyclic compound . It is used in many pharmaceutical and industrial applications . The quinoxaline moiety is a core unit in many drugs currently on the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds produces quinoxaline .
Molecular Structure Analysis
The molecular structure of Quinoxaline-2-sulfonamide is represented by the Inchi Code: 1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H, (H2,9,12,13) .
Chemical Reactions Analysis
Quinoxaline has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Physical and Chemical Properties Analysis
Quinoxaline-2-sulfonamide is a white crystalline powder . It has a melting point of 43-46 degrees Celsius . It is mostly insoluble in water, and soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide .
科学研究应用
抗癌特性
喹喔啉-2-磺酰胺衍生物展现出令人鼓舞的抗癌活性。研究人员已经确定它们作为抗击各种癌症的先导化合物具有潜力。 这些化合物干扰癌细胞生长,诱导细胞凋亡,并抑制肿瘤进展 .
抗炎作用
喹喔啉-2-磺酰胺具有抗炎特性。 它们调节炎症通路,使其成为治疗类风湿性关节炎和炎症性肠病等炎症性疾病的有价值候选药物 .
作用机制
Target of Action
Quinoxaline-2-sulfonamide is a compound that has been found to have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
Mode of Action
The mode of action of Quinoxaline-2-sulfonamide involves its interaction with its targets, leading to various changes. For instance, sulfonamides, like Quinoxaline-2-sulfonamide, inhibit the bacterial enzyme dihydropteroate synthetase, which is necessary for the synthesis of folic acid . Without folic acid, bacteria cannot replicate, leading to their eventual death .
Biochemical Pathways
Quinoxaline-2-sulfonamide affects the biochemical pathway involved in the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) into folic acid . This disruption affects the downstream effects of bacterial replication, as folic acid is crucial for bacterial growth and multiplication .
Pharmacokinetics
It’s known that the topological polar surface area (tpsa) is a good indicator of drug absorption in the intestines, caco-2 monolayer penetration, and blood-brain barrier crossing
Result of Action
The molecular and cellular effects of Quinoxaline-2-sulfonamide’s action result in the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This leads to the death of the bacteria, making Quinoxaline-2-sulfonamide an effective antibacterial agent .
安全和危害
When handling Quinoxaline-2-sulfonamide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks and flame .
未来方向
生化分析
Biochemical Properties
Quinoxaline-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s broad range of biomedical activities .
Cellular Effects
Quinoxaline-2-sulfonamide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Quinoxaline-2-sulfonamide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Quinoxaline-2-sulfonamide can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Quinoxaline-2-sulfonamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Quinoxaline-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Quinoxaline-2-sulfonamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Quinoxaline-2-sulfonamide and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
quinoxaline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZGSKFHIFQBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2586118.png)


![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2586123.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2586125.png)
![12-{[(3-methoxyphenyl)methyl]sulfanyl}-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2586126.png)
![3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2586129.png)



![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-cyanophenyl)acetamide](/img/structure/B2586134.png)
![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)


